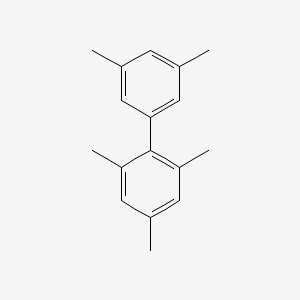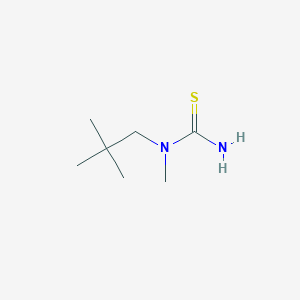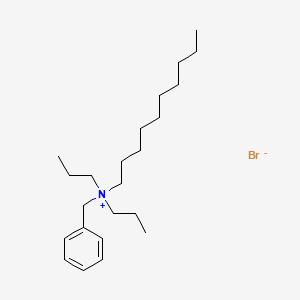![molecular formula C12H26Te B14392739 1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane CAS No. 88691-72-9](/img/structure/B14392739.png)
1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane is an organotellurium compound characterized by the presence of a tellurium atom bonded to a 3,3-dimethylbutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane typically involves the reaction of tellurium tetrachloride with 3,3-dimethylbutyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: The tellurium atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Tellurium dioxide and other tellurium oxides.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various organotellurium derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biological molecules, influencing cellular processes and pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-[(3,3-Dimethylbutyl)selanyl]-3,3-dimethylbutane: Similar structure but with selenium instead of tellurium.
1-[(3,3-Dimethylbutyl)thio]-3,3-dimethylbutane: Contains sulfur instead of tellurium.
1-[(3,3-Dimethylbutyl)oxy]-3,3-dimethylbutane: Contains oxygen instead of tellurium.
Uniqueness: 1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane is unique due to the presence of tellurium, which imparts distinct chemical properties such as higher atomic weight and different reactivity compared to its sulfur, selenium, and oxygen analogs. These properties make it valuable for specific applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
88691-72-9 |
|---|---|
Formule moléculaire |
C12H26Te |
Poids moléculaire |
297.9 g/mol |
Nom IUPAC |
1-(3,3-dimethylbutyltellanyl)-3,3-dimethylbutane |
InChI |
InChI=1S/C12H26Te/c1-11(2,3)7-9-13-10-8-12(4,5)6/h7-10H2,1-6H3 |
Clé InChI |
DCRVFCOMNRDEEI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC[Te]CCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methylphenyl)carbamoyl]-1H-indene-3-carboxylic acid](/img/structure/B14392663.png)

![3-Chloro-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14392682.png)
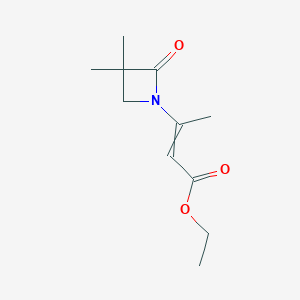
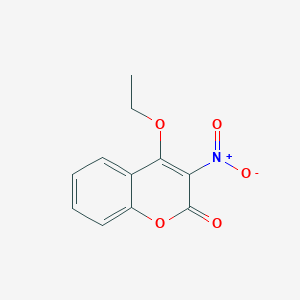
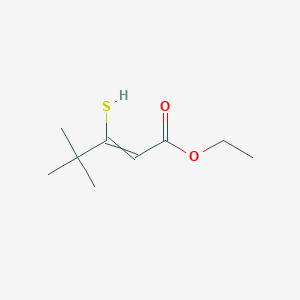
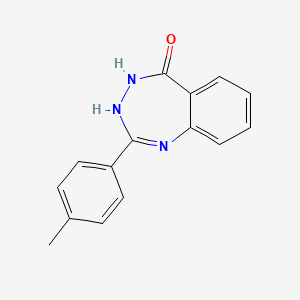
![N-{1-[3,5-Bis(benzyloxy)phenyl]ethylidene}hydroxylamine](/img/structure/B14392737.png)

![1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one](/img/structure/B14392750.png)
